molecular formula C18H12F5N3O B1165878 N-(3,4-dimethoxybenzyl)maleamic acid CAS No. 497061-24-2

N-(3,4-dimethoxybenzyl)maleamic acid

Cat. No.: B1165878
CAS No.: 497061-24-2
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Description

N-(3,4-dimethoxybenzyl)maleamic acid is an organic compound with the molecular formula C13H15NO5 and a molecular weight of 265.3 g/mol . This compound is characterized by the presence of a maleamic acid moiety attached to a 3,4-dimethoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)maleamic acid typically involves the reaction of maleic anhydride with 3,4-dimethoxybenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the maleamic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)maleamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the maleamic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)maleamic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)maleamic acid involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)maleamic acid
  • N-(3,4-dimethoxybenzyl)succinamic acid
  • N-(3,4-dimethoxybenzyl)phthalamic acid

Uniqueness

N-(3,4-dimethoxybenzyl)maleamic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3,4-dimethoxybenzyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

497061-24-2

Molecular Formula

C18H12F5N3O

Synonyms

MAVA

Origin of Product

United States

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